molecular formula C11F22O B091172 Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride CAS No. 15720-98-6

Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride

Cat. No.: B091172
CAS No.: 15720-98-6
M. Wt: 566.08 g/mol
InChI Key: YEONIHINJPEQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride: is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a perfluorinated compound. This compound is known for its chemical stability and resistance to degradation, which makes it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- typically involves the fluorination of decanoic acid derivatives. One common method is the reaction of decanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Substitution: Formation of perfluorinated amides or esters.

    Reduction: Formation of perfluorinated alcohols.

    Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- is used as a reagent in the synthesis of other perfluorinated compounds. Its high reactivity and stability make it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its resistance to metabolic degradation makes it a candidate for long-lasting therapeutic agents.

Industry: Industrially, this compound is used in the production of fluoropolymer coatings and materials. Its chemical stability and resistance to harsh environmental conditions make it ideal for use in protective coatings, lubricants, and sealants.

Mechanism of Action

The mechanism of action of decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, readily reacting with nucleophiles to form stable products. In biological systems, its high fluorine content allows it to interact with hydrophobic regions of biomolecules, potentially altering their function and stability.

Comparison with Similar Compounds

  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
  • 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

Uniqueness: Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.

Properties

CAS No.

15720-98-6

Molecular Formula

C11F22O

Molecular Weight

566.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoyl fluoride

InChI

InChI=1S/C11F22O/c12-1(34)2(13,14)4(16,17)6(20,21)8(24,25)9(26,27)7(22,23)5(18,19)3(15,10(28,29)30)11(31,32)33

InChI Key

YEONIHINJPEQCM-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Key on ui other cas no.

15720-98-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.